

[AMIM][BF₄] molecular weight and density

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Compound of Interest

Compound Name: 1-Allyl-3-methylimidazolium
tetrafluoroborate

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An In-Depth Technical Guide to the Physicochemical Properties of **1-Allyl-3-methylimidazolium Tetrafluoroborate** ([AMIM][BF₄]): Molecular Weight and Density

Introduction

1-Allyl-3-methylimidazolium tetrafluoroborate, designated as [AMIM][BF₄], is an allyl-functionalized imidazolium ionic liquid (IL) that has garnered significant attention across diverse scientific fields. Ionic liquids are a class of salts with melting points below 100°C, and they are prized for their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable solvency.^{[1][2][3][4]} The presence of the allyl group on the imidazolium cation of [AMIM][BF₄] imparts specific functionalities, enhancing its performance in applications ranging from organic synthesis and catalysis to advanced electrochemical systems like batteries and supercapacitors.^{[5][6]}

For researchers, scientists, and drug development professionals, a precise understanding of the core physicochemical properties of [AMIM][BF₄] is not merely academic; it is a prerequisite for reproducible and scalable success. Molecular weight governs the stoichiometry of reactions and the preparation of solutions, while density is critical for fluid handling, reaction engineering, and understanding molecular packing. This guide provides a detailed technical overview of the molecular weight and density of [AMIM][BF₄], grounded in authoritative data and field-proven experimental insights.

Part 1: Core Molecular Properties of [AMIM][BF₄]

A foundational understanding of [AMIM][BF₄] begins with its molecular identity, which dictates its behavior and interactions.

Molecular Structure and Composition

[AMIM][BF₄] is composed of a 1-allyl-3-methylimidazolium cation ([AMIM]⁺) and a tetrafluoroborate anion ([BF₄]⁻). The cation features a five-membered imidazolium ring substituted with a methyl group and an allyl group, the latter of which provides a site for further functionalization or polymerization. The tetrafluoroborate anion is a common, relatively small, and electrochemically stable counter-ion.^[5]

- Molecular Formula: C₇H₁₁BF₄N₂^{[5][7][8]}
- Component Ions: 1-Allyl-3-methylimidazolium ([C₇H₁₁N₂]⁺) and Tetrafluoroborate ([BF₄]⁻)^[7]

Molecular Weight and Key Identifiers

The molecular weight is a fundamental constant essential for all quantitative work. It is calculated from the molecular formula and is critical for preparing solutions of specific molarity, determining reaction stoichiometry, and performing analytical characterization. The accepted molecular weight and other key identifiers for [AMIM][BF₄] are summarized below.

Property	Value	Source(s)
Molecular Weight	209.98 g/mol	^{[5][7][8][9]}
CAS Number	851606-63-8	^{[5][8][9]}
IUPAC Name	1-methyl-3-prop-2-enylimidazol-1-ium;tetrafluoroborate	^{[5][7]}

Part 2: Density of [AMIM][BF₄]: A Critical Physicochemical Parameter

Density (ρ) is an intensive property that reflects the mass of a substance per unit volume. For an ionic liquid, it is a critical parameter for process design, fluid dynamics modeling, and assessing purity.

The Significance of Density in Ionic Liquid Applications

The density of [AMIM][BF₄] is not a static value; it is influenced by temperature, pressure, and the presence of impurities. Understanding its density is crucial for:

- **Reaction Engineering:** Calculating reactor volumes and flow rates for industrial-scale synthesis.
- **Electrochemical Applications:** Designing electrochemical cells where the volume and mass of the electrolyte are key design parameters.[\[2\]](#)
- **Purity Assessment:** Deviations from reference density values can indicate the presence of contaminants such as water or residual halide salts from synthesis, which can drastically alter the IL's performance.[\[5\]](#)
- **Drug Delivery Systems:** Formulating drug delivery vehicles where precise loading and volume calculations are necessary.[\[5\]](#)

Reported Density Values

The density of [AMIM][BF₄] is temperature-dependent, decreasing as temperature increases due to thermal expansion. This relationship is a key characteristic of its physical behavior.

Property	Value	Conditions	Source(s)
Density (ρ)	1.11–1.49 g/cm ³	Temperature-dependent range	[5]

Note: For comparison, the density of a similar ionic liquid, 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF₄]), is reported as 1.294 g/mL at 25 °C.[\[10\]](#)

The density of imidazolium-based ionic liquids is a function of both the cation and anion structure. The way these ions pack together determines the overall density. Factors like the length of the alkyl chain on the cation can influence this packing efficiency.[\[11\]](#)

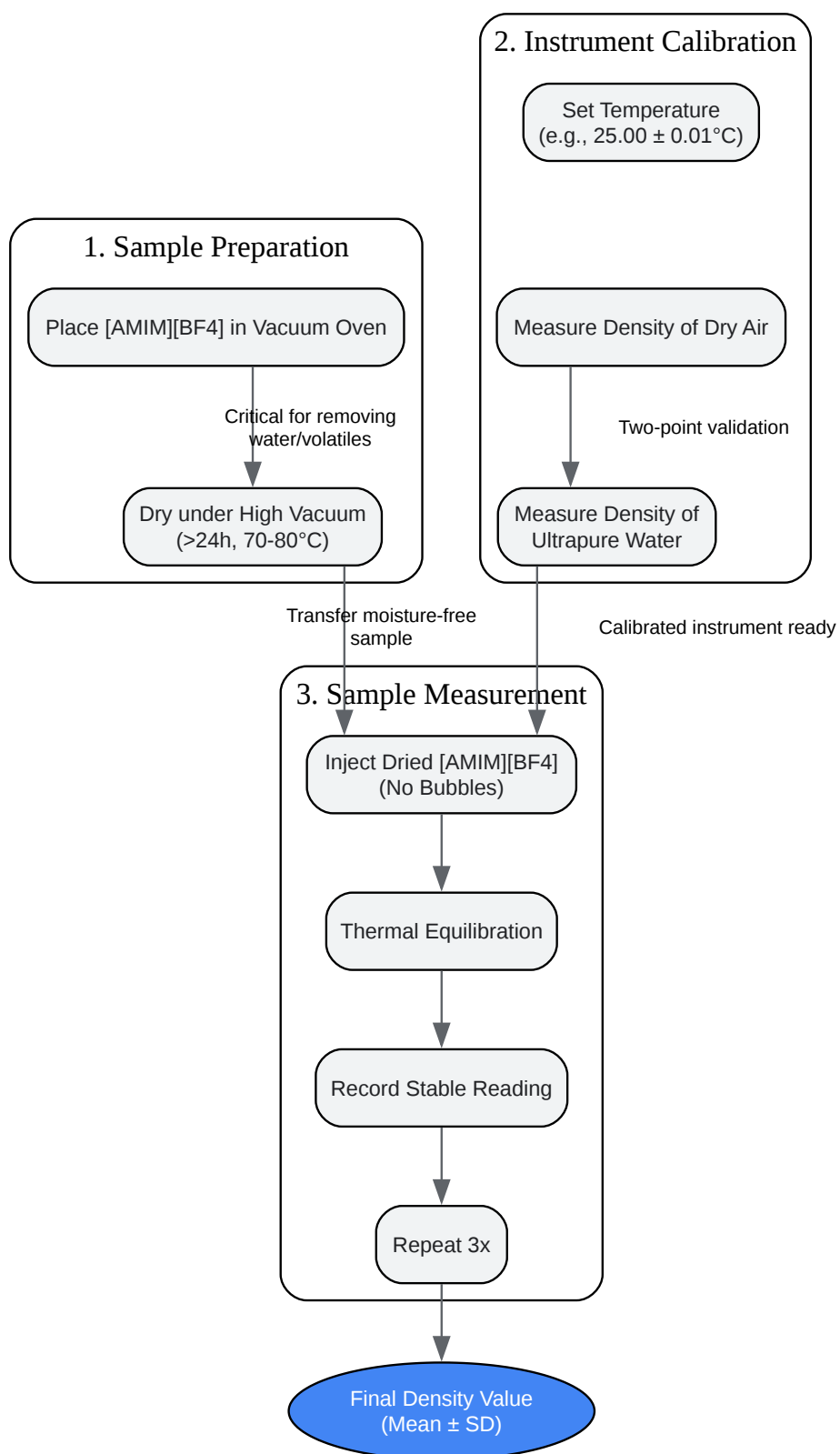
Experimental Protocol for Density Determination

Accurate and reproducible density measurements are vital. The following protocol outlines a self-validating system for determining the density of [AMIM][BF₄] using a modern oscillating U-tube densitometer, a standard and highly precise method.

Methodology: Oscillating U-Tube Densitometry

- Sample Preparation (The Causality of Purity):
 - Step 1.1: Dry the [AMIM][BF₄] sample under high vacuum (e.g., <1 mbar) at a moderate temperature (e.g., 70-80°C) for at least 24 hours.
 - Expertise & Experience: Ionic liquids are often hygroscopic. Water is significantly less dense than [AMIM][BF₄] and its presence will artificially lower the measured density. Halide impurities from synthesis can increase density. This rigorous drying step is the single most critical factor for obtaining an accurate measurement that reflects the true property of the IL itself.
- Instrument Calibration (Establishing a Trustworthy Baseline):
 - Step 2.1: Set the densitometer to the desired measurement temperature (e.g., 25.00 ± 0.01°C). Allow the instrument to fully equilibrate.
 - Step 2.2: Perform a two-point calibration. First, measure the density of dry air. Second, measure the density of a known standard, typically ultrapure, degassed water.
 - Trustworthiness: Calibrating with two standards of well-known densities under the exact experimental conditions ensures the instrument's response is linear and accurate. This self-validating check confirms the system is performing correctly before the sample of interest is even introduced.
- Sample Measurement:
 - Step 3.1: Inject the dried, cooled [AMIM][BF₄] sample into the measurement cell, ensuring no air bubbles are present. Air bubbles will cause significant errors in the oscillation period and result in a falsely low density reading.

- Step 3.2: Allow the sample to thermally equilibrate within the cell until the density reading is stable. This may take several minutes.
- Step 3.3: Record the density measurement. Perform at least three independent measurements, cleaning and drying the cell between each injection, to ensure reproducibility.
- Data Analysis:
 - Step 4.1: Calculate the mean and standard deviation of the replicate measurements. A low standard deviation provides confidence in the precision of the result.



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Caption: Workflow for the experimental determination of [AMIM][BF₄] density.

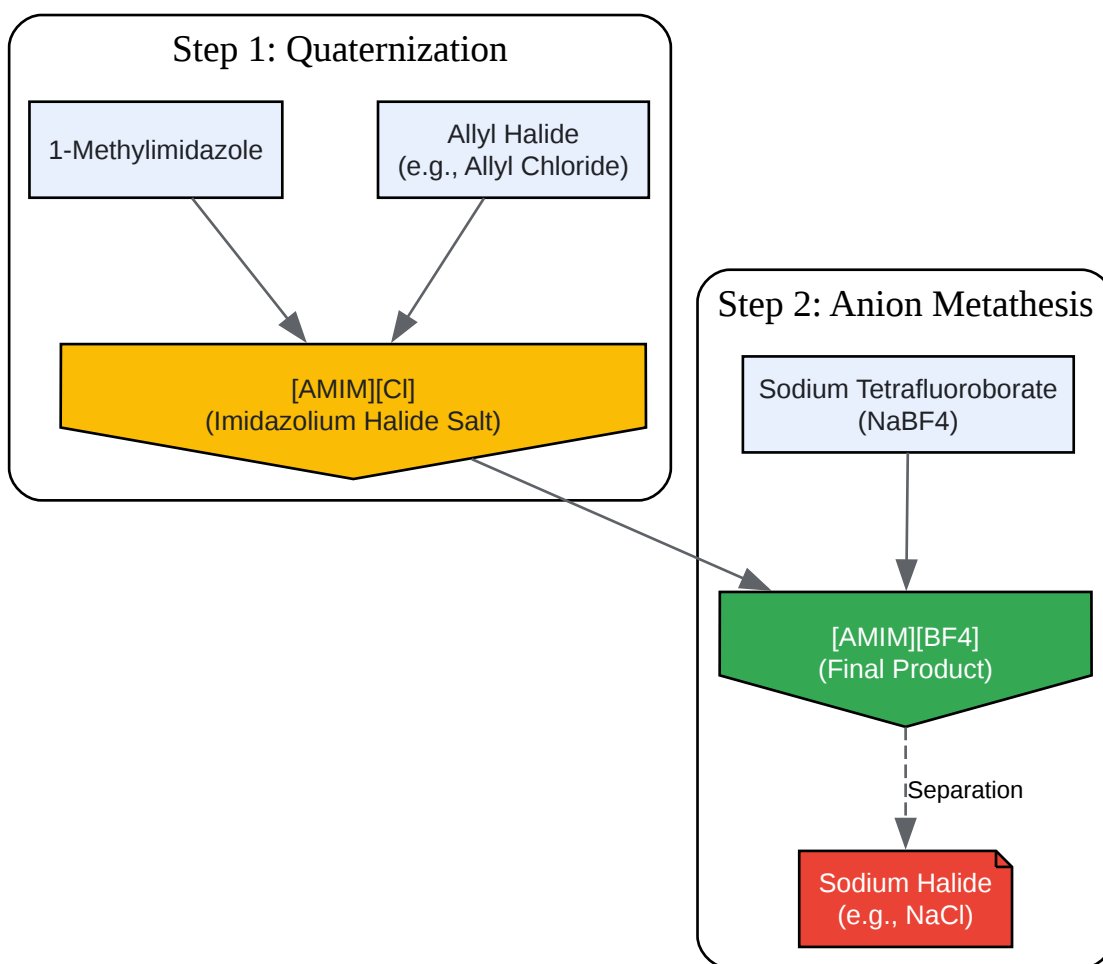
Part 3: Synthesis and Purity Considerations

The measured physical properties of an ionic liquid are inextricably linked to its synthesis and purity.

Typical Synthesis Pathway

The industrial and laboratory synthesis of [AMIM][BF₄] is typically a two-step process.^[5]

- Quaternization: 1-methylimidazole is reacted with an allyl halide (e.g., allyl chloride or bromide) to form the 1-allyl-3-methylimidazolium halide salt ([AMIM][Cl] or [AMIM][Br]).
- Anion Metathesis (Ion Exchange): The resulting halide salt is then reacted with a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄).^[12] This causes the halide and tetrafluoroborate anions to exchange, yielding the desired [AMIM][BF₄] product and a sodium halide byproduct, which can be removed.



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Caption: A simplified two-step synthesis pathway for [AMIM][BF₄].

This synthesis route underscores why impurities are a major concern. Incomplete anion exchange or inadequate removal of the sodium halide byproduct can leave residual halides in the final product, altering its physical properties.

Conclusion

The molecular weight of **1-allyl-3-methylimidazolium tetrafluoroborate** ([AMIM][BF₄]) is a defined constant of 209.98 g/mol. Its density is an experimentally determined, temperature-dependent property reported in the range of 1.11–1.49 g/cm³. For any application, from fundamental research to drug development, the use of these values must be coupled with an experimental understanding of the material's purity. The protocols and causal explanations

provided in this guide emphasize that rigorous sample preparation and validated measurement techniques are paramount to achieving reliable and reproducible scientific outcomes. The structural and chemical identity of [AMIM][BF₄] provides a versatile platform, but its utility is only fully realized through precise physicochemical characterization.

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